molecular formula C10H16N2O2S B8157778 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine

1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B8157778
M. Wt: 228.31 g/mol
InChI Key: QIJLPMBCMXEJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of piperazine with cyclopropylsulfonyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The prop-2-yn-1-yl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

  • 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)aniline
  • 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)pyridine

Comparison: 1-(Cyclopropylsulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the piperazine ring, which imparts different physicochemical properties compared to aniline or pyridine derivatives. The piperazine ring can enhance water solubility and provide additional sites for functionalization, making it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-5-11-6-8-12(9-7-11)15(13,14)10-3-4-10/h1,10H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLPMBCMXEJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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